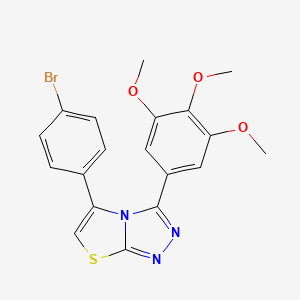
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole is a synthetic organic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and trimethoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives.
Coupling Reactions: The final compound can be obtained by coupling the bromophenyl and trimethoxyphenyl groups to the thiazolotriazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors involved in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
- 5-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
- 5-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
Uniqueness
The uniqueness of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole lies in the presence of the bromophenyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.
特性
CAS番号 |
140423-95-6 |
|---|---|
分子式 |
C19H16BrN3O3S |
分子量 |
446.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-22-19-23(18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3 |
InChIキー |
CUIRCJFKHJXYGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


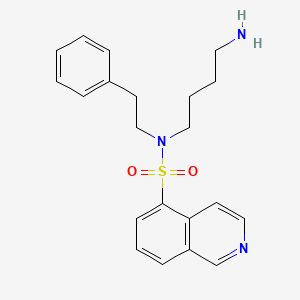
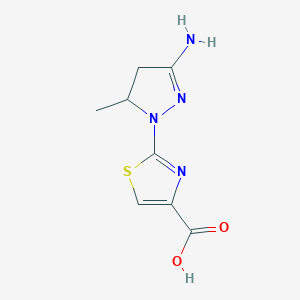
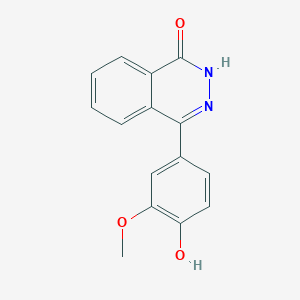
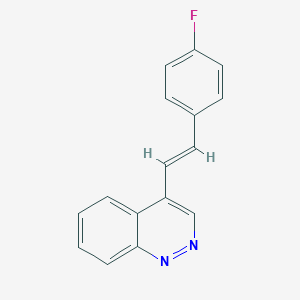
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
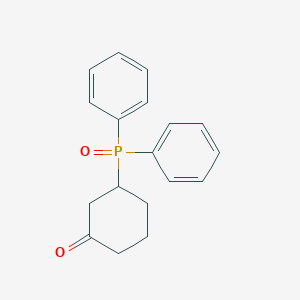

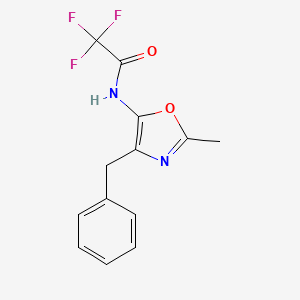
![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
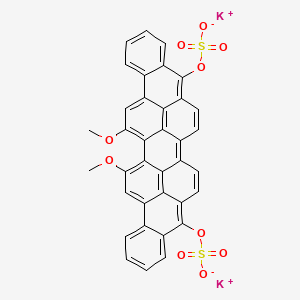
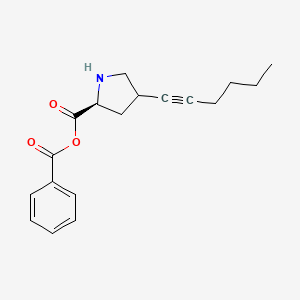
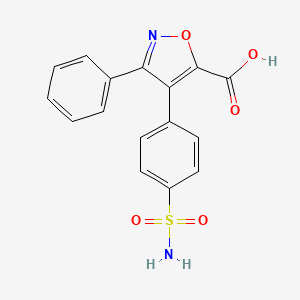
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

